molecular formula C15H11F2NO3 B280272 N-(1,3-benzodioxol-5-ylmethyl)-2,6-difluorobenzamide

N-(1,3-benzodioxol-5-ylmethyl)-2,6-difluorobenzamide

Cat. No. B280272
M. Wt: 291.25 g/mol
InChI Key: FCWHNOIENCPRBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2,6-difluorobenzamide, also known as BDF, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BDF is a small molecule that has been found to exhibit a range of biological activities, making it a promising compound for further research.

Mechanism of Action

The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,6-difluorobenzamide is not fully understood. However, it has been suggested that N-(1,3-benzodioxol-5-ylmethyl)-2,6-difluorobenzamide may exert its biological effects through the inhibition of certain enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2,6-difluorobenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. N-(1,3-benzodioxol-5-ylmethyl)-2,6-difluorobenzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-2,6-difluorobenzamide offers several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. N-(1,3-benzodioxol-5-ylmethyl)-2,6-difluorobenzamide is also relatively stable and can be stored for extended periods of time. However, N-(1,3-benzodioxol-5-ylmethyl)-2,6-difluorobenzamide has some limitations as well. It has low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2,6-difluorobenzamide. One area of interest is the development of N-(1,3-benzodioxol-5-ylmethyl)-2,6-difluorobenzamide-based therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the potential use of N-(1,3-benzodioxol-5-ylmethyl)-2,6-difluorobenzamide as an anti-cancer agent. Additionally, further research is needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,6-difluorobenzamide and its potential applications in other areas of medicine.

Synthesis Methods

N-(1,3-benzodioxol-5-ylmethyl)-2,6-difluorobenzamide can be synthesized through a multi-step process that involves the reaction of 2,6-difluorobenzoyl chloride with 1,3-benzodioxole followed by the reduction of the resulting intermediate with sodium borohydride. The final product is then purified through recrystallization.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2,6-difluorobenzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. N-(1,3-benzodioxol-5-ylmethyl)-2,6-difluorobenzamide has also been shown to inhibit the growth of certain bacteria and fungi.

properties

Molecular Formula

C15H11F2NO3

Molecular Weight

291.25 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,6-difluorobenzamide

InChI

InChI=1S/C15H11F2NO3/c16-10-2-1-3-11(17)14(10)15(19)18-7-9-4-5-12-13(6-9)21-8-20-12/h1-6H,7-8H2,(H,18,19)

InChI Key

FCWHNOIENCPRBW-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=CC=C3F)F

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=CC=C3F)F

Origin of Product

United States

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